Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
CAS No.: 1780518-29-7
Cat. No.: VC6596388
Molecular Formula: C13H16ClNO4S
Molecular Weight: 317.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780518-29-7 |
|---|---|
| Molecular Formula | C13H16ClNO4S |
| Molecular Weight | 317.78 |
| IUPAC Name | benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H16ClNO4S/c14-20(17,18)10-13(6-7-13)9-15-12(16)19-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
| Standard InChI Key | LKHOHKKZOMNHEX-UHFFFAOYSA-N |
| SMILES | C1CC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Introduction
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is a complex organic compound with a unique molecular structure. It features a benzyl group, a carbamate functional group, and a cyclopropyl ring substituted with a chlorosulfonylmethyl group. The compound's molecular formula is C13H16ClNO4S, and its molecular weight is approximately 317.79 g/mol .
Synthesis
The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate typically involves multiple steps, which can vary based on specific reaction conditions and desired yields. The synthesis often requires careful control of reaction conditions to ensure the formation of the desired product.
Chemical Reactivity
The chemical reactivity of this compound is influenced by the chlorosulfonyl group, which acts as an electrophile in reactions with nucleophiles. This facilitates the formation of new carbon-sulfur or carbon-nitrogen bonds, which are valuable in synthetic organic chemistry.
Applications and Research Findings
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate has several potential applications in medicinal chemistry and organic synthesis. Interaction studies involving this compound focus on its capacity to form covalent bonds with biomolecules, which can influence protein function or enzyme activity. This makes it an important candidate for further research in drug design and development.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate | C13H16ClNO4S | Cyclopropane ring |
| Benzyl N-{1-[(chlorosulfonyl)methyl]cyclohexyl}carbamate | C13H15ClN2O4S | Cyclohexane ring instead of cyclopropane |
| Benzyl N-{1-[(chlorosulfonyl)methyl]cyclobutyl}carbamate | C12H14ClN2O4S | Cyclobutane ring structure |
| Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate | C12H14ClN2O4S | Cyclopentane ring structure |
The uniqueness of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate lies in its specific combination of functionalities, enhancing its reactivity compared to similar compounds with different cyclic structures.
Availability and Safety Information
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is available for research purposes from various suppliers, including Enamine and A2B Chem. The compound is typically stored under controlled conditions due to its reactivity and potential hazards. Safety information, including Material Safety Data Sheets (MSDS), is available from suppliers to ensure safe handling and use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume